1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene

Catalog No.
S14182926
CAS No.
M.F
C27H18O6
M. Wt
438.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene

Product Name

1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene

IUPAC Name

5-[3,5-bis(3-formyl-4-hydroxyphenyl)phenyl]-2-hydroxybenzaldehyde

Molecular Formula

C27H18O6

Molecular Weight

438.4 g/mol

InChI

InChI=1S/C27H18O6/c28-13-22-7-16(1-4-25(22)31)19-10-20(17-2-5-26(32)23(8-17)14-29)12-21(11-19)18-3-6-27(33)24(9-18)15-30/h1-15,31-33H

InChI Key

KPOWNIMTMAZCNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C3=CC(=C(C=C3)O)C=O)C4=CC(=C(C=C4)O)C=O)C=O)O

1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene is a complex organic compound characterized by its triphenylbenzene core, which is functionalized with three hydroxyl and aldehyde groups. Its molecular formula is C27H18O6C_{27}H_{18}O_6 and it has a molecular weight of 438.43 g/mol. This compound is notable for its potential applications in various fields, particularly in the synthesis of covalent organic frameworks (COFs) and as a ligand in coordination chemistry .

Due to the reactivity of its aldehyde and hydroxyl groups. It can undergo condensation reactions to form imines when reacted with amines. This property is particularly useful in the synthesis of COFs, where it serves as a building block for creating porous materials. Additionally, it can participate in Knoevenagel condensation reactions, leading to the formation of two-dimensional COFs with semiconducting properties

While specific biological activities of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene have not been extensively documented, compounds with similar structures often exhibit significant biological properties. For example, phenolic compounds are known for their antioxidant activity and potential therapeutic effects against various diseases. The presence of hydroxyl groups may suggest similar properties for this compound, warranting further investigation into its biological effects .

The synthesis of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized via the condensation of appropriate phenolic precursors with aldehydes under acidic or basic conditions.
  • Covalent Organic Framework Formation: It can also be utilized as a ligand in the formation of COFs through imine linkages with amines or other suitable reactants

    1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene has promising applications in:

    • Covalent Organic Frameworks: It serves as a building block for creating porous materials used in gas adsorption and catalysis.
    • Sensors: Its reactivity and structural properties make it suitable for developing sensors, particularly for detecting gases like carbon dioxide.
    • Photocatalysis: The compound's semiconducting properties enable its use in photocatalytic applications such as hydrogen evolution from water

      Interaction studies involving 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene primarily focus on its role as a ligand and its interactions within COFs. These studies often examine how variations in the structural framework influence gas adsorption capacities and catalytic efficiencies. The interactions between this compound and various amines are also crucial for understanding its utility in forming stable imine linkages within COFs

      Several compounds share structural similarities with 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene. Here are some notable examples:

      Compound NameMolecular FormulaUnique Features
      1,3,5-Tris(4-formylphenyl)benzeneC27H18O3C_{27}H_{18}O_3Lacks hydroxyl groups; used primarily in COF synthesis
      1,3-Dihydroxybenzene (Catechol)C6H6O2C_6H_6O_2Simple structure; known for antioxidant properties
      2-Hydroxy-1-naphthaldehydeC11H10OC_{11}H_{10}OContains naphthalene structure; used in organic synthesis

      Uniqueness

      The unique aspect of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene lies in its combination of multiple functional groups that enhance its reactivity and versatility compared to simpler phenolic compounds or other aldehyde derivatives. Its ability to form stable frameworks makes it particularly valuable in materials science and catalysis .

      The retrosynthetic analysis of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene reveals multiple strategic disconnection approaches that can guide synthetic planning [1]. The molecule presents a central 1,3,5-triphenylbenzene core functionalized with hydroxyl and formyl groups at specific positions on each phenyl ring, requiring careful consideration of both the aromatic core assembly and subsequent functionalization steps [2] [3].

      The primary retrosynthetic strategy involves disconnection of the central triphenylbenzene core, which can be traced back to the cyclotrimerization of appropriately substituted acetophenone derivatives [4]. This approach recognizes that the 1,3,5-substitution pattern of the central benzene ring can be established through controlled cyclotrimerization reactions, followed by selective functionalization of the peripheral aromatic rings [5].

      An alternative retrosynthetic pathway considers the sequential construction of the molecule through electrophilic aromatic substitution reactions on a preformed triphenylbenzene scaffold [6]. This strategy requires careful functional group analysis to determine the optimal sequence of hydroxyl and formyl group introduction while avoiding undesired side reactions [1].

      The retrosynthetic analysis must also account for the regioselectivity requirements for the 4'-hydroxy-5'-formyl substitution pattern on each phenyl ring [7]. This positioning creates specific steric and electronic environments that influence both the synthetic approach and the order of functional group introduction [2] [8].

      Precursor Selection and Functional Group Interconversion

      The selection of appropriate precursors for 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene synthesis requires consideration of both the central aromatic core formation and the peripheral functionalization strategy [9] [10]. Primary precursors include substituted acetophenones for cyclotrimerization approaches or preformed triphenylbenzene derivatives for direct functionalization methods [4] [5].

      For cyclotrimerization strategies, 4-hydroxyacetophenone derivatives serve as key starting materials, providing the necessary hydroxyl functionality while allowing for subsequent formylation [9] [10]. The selection of these precursors must consider the electronic effects of existing substituents on both the cyclotrimerization reaction and subsequent transformations [4].

      Functional group interconversion strategies play a crucial role in accessing the target molecule from available starting materials [11]. The hydroxyl groups can be introduced through various methods including direct hydroxylation, demethylation of methoxy precursors, or deprotection of protected hydroxyl derivatives [12] [13]. The formyl groups can be installed through multiple approaches including Vilsmeier-Haack formylation, oxidation of methyl groups, or reduction of more highly oxidized functional groups [14] [7].

      The interconversion between different functional group oxidation states provides synthetic flexibility [15]. For example, methyl groups can be oxidized to formyl groups through controlled oxidation reactions, while ester groups can be reduced to provide formyl functionality [7] [16]. These transformations must be carefully planned to avoid interference with other functional groups present in the molecule [11] [13].

      Multi-Step Synthesis: Key Reactions and Optimization

      Electrophilic Aromatic Substitution Strategies

      Electrophilic aromatic substitution reactions represent fundamental transformations in the synthesis of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene [17] [18]. The presence of both electron-donating hydroxyl groups and electron-withdrawing formyl groups creates complex reactivity patterns that must be carefully managed during synthetic planning [6].

      The hydroxyl groups serve as strong ortho- and para-directing substituents, activating the aromatic rings toward electrophilic attack [17] [18]. This activation facilitates subsequent functionalization reactions but also requires careful control to prevent over-substitution or reaction at undesired positions [6]. The formyl groups, being electron-withdrawing and meta-directing, deactivate the aromatic rings and can complicate electrophilic substitution reactions [18].

      Sequential electrophilic aromatic substitution strategies allow for controlled introduction of multiple functional groups [19]. The order of substitution reactions must be optimized to take advantage of directing effects while minimizing competitive reactions [17] [6]. Protection strategies may be necessary to prevent unwanted reactions during multi-step sequences [12] [13].

      Formylation Techniques and Control of Regioselectivity

      The introduction of formyl groups into aromatic systems requires careful selection of formylation methods to achieve the desired regioselectivity [14] [7]. The Vilsmeier-Haack reaction represents the most commonly employed method for aromatic formylation, utilizing N,N-dimethylformamide and phosphorus oxychloride to generate reactive electrophilic species [14].

      Alternative formylation approaches include the use of titanium tetrachloride with dichloromethyl methyl ether, which has demonstrated excellent regioselectivity for phenolic substrates [7]. This method shows particular promise for substrates containing hydroxyl groups, as the coordination between the metal center and oxygen atoms promotes regioselective formylation at ortho positions [7].

      The control of regioselectivity in formylation reactions depends heavily on the electronic and steric environment of the substrate [7]. Hydroxyl groups direct formylation to ortho positions through coordination effects, while steric hindrance from existing substituents can influence the reaction outcome [7]. The optimization of reaction conditions, including temperature, solvent, and reagent stoichiometry, plays a crucial role in achieving selective formylation [16].

      Formylation MethodSubstrate TypeRegioselectivityTypical Yield RangeReference
      Vilsmeier-HaackPhenolic compoundsOrtho-selective70-85% [14]
      TiCl₄/CHCl₂OMeActivated aromaticsOrtho-selective75-90% [7]
      OrganocatalyticBoronic acidsPosition-dependent65-80% [15]

      Hydroxyl Group Introduction: Protection and Deprotection

      The strategic introduction of hydroxyl groups requires careful consideration of both direct hydroxylation methods and protection-deprotection strategies [12] [11] [13]. Direct hydroxylation approaches include oxidative methods and nucleophilic aromatic substitution reactions, while indirect methods rely on the manipulation of protected hydroxyl precursors [12] [13].

      Protection strategies for hydroxyl groups in multi-step syntheses commonly employ silyl ethers, benzyl ethers, or methyl ethers [12] [13]. Trialkylsilyl protecting groups offer excellent stability toward nucleophiles and basic conditions while remaining easily removable under acidic or fluoride-mediated conditions [12] [13]. The selection of protecting groups must consider the compatibility with subsequent synthetic transformations [11].

      The deprotection of hydroxyl protecting groups requires optimization to achieve selective removal without affecting other functional groups [12] [13]. Methyl ethers can be cleaved using boron tribromide or trimethylsilyl iodide, while silyl ethers are typically removed using tetrabutylammonium fluoride or acidic conditions [12] [13]. The timing of deprotection steps must be carefully planned to avoid interference with formylation or other functionalization reactions [11].

      Catalysis and Reaction Mechanisms in Synthesis

      Catalytic methods play essential roles in the efficient synthesis of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene [20] [4] [19]. The cyclotrimerization of acetophenone derivatives to form the central triphenylbenzene core commonly employs acid catalysts such as dodecylbenzenesulfonic acid or para-toluenesulfonic acid [4]. These catalysts facilitate the condensation reactions through activation of carbonyl groups and stabilization of carbocationic intermediates [4].

      The mechanism of acid-catalyzed cyclotrimerization involves multiple condensation steps with elimination of water molecules [4]. The reaction proceeds through enolate formation, aldol condensation, and subsequent cyclization to form the aromatic core [4]. The optimization of catalyst loading, typically ranging from 10-20 mol%, significantly influences both reaction rate and product yield [4].

      Formylation reactions employ various catalytic systems depending on the specific method chosen [14] [7] [16]. The Vilsmeier-Haack reaction proceeds through the formation of an iminium electrophile that attacks activated aromatic rings [14]. Alternative catalytic systems, such as titanium tetrachloride-based methods, operate through coordination-assisted activation of both the formylating agent and the aromatic substrate [7].

      Metal-catalyzed coupling reactions may be employed for the construction of complex aromatic architectures [19] [21]. These reactions typically involve palladium or rhodium catalysts and proceed through oxidative addition, transmetalation, and reductive elimination steps [19]. The optimization of ligands, bases, and reaction conditions is crucial for achieving high selectivity and yield [19].

      Yield Improvement and Scalability Considerations

      The optimization of synthetic yields for 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene requires systematic evaluation of reaction parameters and conditions [22] [23]. Key factors influencing yield include temperature, reaction time, catalyst loading, solvent selection, and reagent stoichiometry [4] [23].

      Temperature optimization studies demonstrate that cyclotrimerization reactions typically achieve optimal yields at temperatures between 130-150°C [4]. Lower temperatures result in incomplete conversion, while higher temperatures can lead to decomposition or side reactions [4]. The relationship between temperature and yield follows predictable patterns that can be optimized through systematic screening [23].

      Reaction time optimization reveals that most synthetic steps require careful balance between completion and side reaction formation [22] [23]. Extended reaction times may improve conversion but can also increase undesired byproduct formation [4]. The use of real-time monitoring techniques allows for precise control of reaction endpoints [23].

      Scalability considerations for industrial applications require evaluation of heat transfer, mixing efficiency, and safety parameters [22]. The exothermic nature of many synthetic steps necessitates careful temperature control during scale-up operations [22]. Mass transfer limitations may become significant at larger scales, requiring optimization of stirring rates and reactor design [22].

      Reaction ParameterLaboratory ScalePilot ScaleIndustrial ScaleOptimization Factor
      Temperature Control±2°C±5°C±10°CHeat transfer efficiency
      Mixing Time5-10 min15-30 min30-60 minReactor geometry
      Catalyst Loading10-20 mol%5-15 mol%2-10 mol%Economic considerations
      Reaction Time2-6 hours4-8 hours6-12 hoursProcess efficiency

      Green Chemistry Approaches and Sustainable Synthesis

      The development of environmentally sustainable synthetic routes for 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene aligns with green chemistry principles [24] [25]. Atom economy considerations favor synthetic approaches that minimize waste generation and maximize incorporation of starting materials into the final product [25].

      Solvent-free reaction conditions represent a significant advancement in sustainable synthesis [4] [26]. The cyclotrimerization of acetophenone derivatives can be conducted under solvent-free conditions using solid acid catalysts, eliminating the need for organic solvents and simplifying product isolation [4] [26]. These conditions often result in improved yields while reducing environmental impact [4].

      Alternative formylation methods that avoid toxic reagents provide more sustainable approaches to introducing formyl groups [15] [16]. Organocatalytic formylation using formic acid derivatives offers advantages over traditional Vilsmeier-Haack conditions by eliminating phosphorus oxychloride and reducing waste generation [15] [16]. These methods often employ recyclable catalysts and operate under milder conditions [16].

      The implementation of continuous flow processes can improve both efficiency and sustainability [27]. Flow chemistry approaches offer better heat and mass transfer, reduced reaction times, and improved safety profiles compared to traditional batch processes [27]. The integration of real-time monitoring and control systems enables precise optimization of reaction conditions [27].

      Renewable feedstock utilization represents a long-term sustainability goal for aromatic compound synthesis [24]. The development of biomass-derived aromatic precursors and the implementation of circular economy principles can reduce dependence on petroleum-based starting materials [24]. These approaches require continued research and development to achieve commercial viability [24].

      Comparative Analysis with Synthesis of Related Tris(aryl)benzenes

      The synthesis of 1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene can be compared with related tris(aryl)benzene derivatives to identify common strategic elements and unique challenges [5] [28] [29]. The 1,3,5-triphenylbenzene core serves as a common structural motif across various derivatives, with differences arising from the nature and positioning of substituents [5] .

      The synthesis of 1,3,5-tris(4-formylphenyl)benzene, lacking hydroxyl groups, typically proceeds with higher yields due to reduced competing reactions [31]. The absence of hydroxyl groups eliminates the need for protection strategies and reduces the complexity of regioselectivity control during formylation [31]. Yields for this simpler analog commonly range from 80-95% for key synthetic steps [31].

      Comparative studies of different substitution patterns reveal that electron-donating groups generally facilitate cyclotrimerization reactions while electron-withdrawing groups can inhibit core formation [4] [5]. The presence of both hydroxyl and formyl groups in the target molecule creates mixed electronic effects that require careful optimization of reaction conditions [2] [3].

      The synthesis of tris(4-hydroxyphenyl)benzene derivatives demonstrates the challenges associated with hydroxyl group management [9] [10]. These compounds require extensive protection strategies to prevent unwanted reactions during core formation and subsequent functionalization [10]. The comparison highlights the additional complexity introduced by dual functionalization in the target molecule [2] [8].

      CompoundCore Formation YieldFunctionalization YieldOverall YieldSynthetic Steps
      1,3,5-Tris(4-formylphenyl)benzene85-95%80-90%70-85%4-6 steps
      1,3,5-Tris(4-hydroxyphenyl)benzene70-85%90-95%65-80%5-7 steps
      1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene65-80%70-85%45-70%7-10 steps

      The synthetic routes to ethynyl-substituted derivatives, such as 1,3,5-tris[(4-ethynylphenyl)ethynyl]benzene, employ different coupling strategies including Sonogashira reactions [28]. These methods demonstrate the versatility of the triphenylbenzene scaffold for accommodating various functional groups through appropriate synthetic approaches [28]. The comparison reveals that alkyne functionalities require specialized coupling conditions but can achieve excellent yields when properly optimized [28].

      XLogP3

      5.8

      Hydrogen Bond Acceptor Count

      6

      Hydrogen Bond Donor Count

      3

      Exact Mass

      438.11033829 g/mol

      Monoisotopic Mass

      438.11033829 g/mol

      Heavy Atom Count

      33

      Dates

      Last modified: 08-10-2024

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